tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate
Description
tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate (CAS: 2090335-49-0) is a carbamate-protected azetidine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The compound features a four-membered azetidine ring substituted with two methyl groups at the 2-position, enhancing steric hindrance and conformational rigidity. The tert-butyl carbamate group serves as a protective moiety for amines, commonly used in organic synthesis to improve stability and solubility during intermediate steps. This compound is utilized in pharmaceutical research as a building block for constrained peptides or small-molecule drug candidates, leveraging its unique stereoelectronic properties.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-6-8-7-13-11(8,4)5/h8,13H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
SMHFVSBRSVBCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with 2,2-dimethylazetidine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions in multi-step synthesis .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It acts as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and physicochemical properties:
Structural and Reactivity Comparisons
Ring Size and Strain :
The target compound’s azetidine ring (4-membered) exhibits higher ring strain compared to piperidine (6-membered) analogs like tert-butyl N-(4-methylpiperidin-4-yl)carbamate . This strain can enhance reactivity in ring-opening reactions or nucleophilic substitutions but may reduce thermal stability.- In contrast, the 2,6-dioxo-piperidyl analog is more hydrophilic, favoring aqueous solubility but limiting membrane permeability.
Aromatic vs. Aliphatic Systems :
The pyrazine-based tert-butyl N-(3-methylpyrazin-2-yl)carbamate offers aromatic π-system interactions, advantageous in kinase inhibitors, whereas the aliphatic azetidine in the target compound provides torsional restraint for conformational control.
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